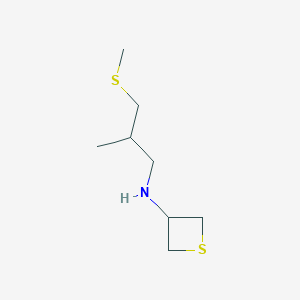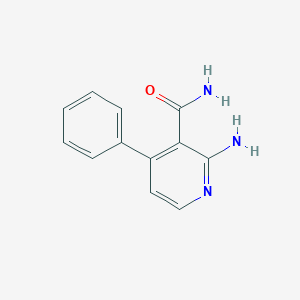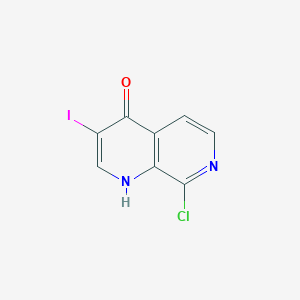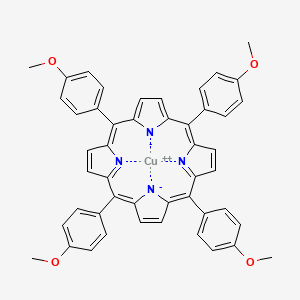
5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel is a metalloporphyrin compound that features a nickel ion coordinated to a porphyrin ring substituted with four 3-methoxyphenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel typically involves the following steps:
Preparation of the Porphyrin Ligand: The porphyrin ligand is synthesized by condensing pyrrole with 3-methoxybenzaldehyde under acidic conditions to form the porphyrin macrocycle.
Metalation: The porphyrin ligand is then reacted with a nickel salt, such as nickel(II) acetate, in a suitable solvent like chloroform or methanol.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as column chromatography or recrystallization to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) species.
Reduction: It can be reduced to form nickel(I) species.
Substitution: The methoxy groups on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) porphyrin complexes, while substitution reactions can produce a variety of functionalized porphyrin derivatives .
Aplicaciones Científicas De Investigación
5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel involves its ability to coordinate with various substrates and facilitate chemical transformations. The nickel ion in the center of the porphyrin ring can undergo redox reactions, making it an effective catalyst. The methoxy groups on the phenyl rings can also participate in interactions with other molecules, enhancing the compound’s reactivity and selectivity .
Comparación Con Compuestos Similares
Similar Compounds
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrinatonickel: Similar structure but with methoxy groups at the 4-position of the phenyl rings.
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrinatonickel: Contains carboxyl groups instead of methoxy groups.
5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrinatonickel: Features methoxycarbonyl groups on the phenyl rings.
Uniqueness
5,10,15,20-Tetrakis(3-methoxyphenyl)porphyrinatonickel is unique due to the position of the methoxy groups on the phenyl rings, which can influence its electronic properties and reactivity. This positional difference can lead to variations in catalytic activity and interactions with other molecules, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C48H36CuN4O4 |
|---|---|
Peso molecular |
796.4 g/mol |
Nombre IUPAC |
copper;5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C48H36N4O4.Cu/c1-53-33-13-5-29(6-14-33)45-37-21-23-39(49-37)46(30-7-15-34(54-2)16-8-30)41-25-27-43(51-41)48(32-11-19-36(56-4)20-12-32)44-28-26-42(52-44)47(40-24-22-38(45)50-40)31-9-17-35(55-3)18-10-31;/h5-28H,1-4H3;/q-2;+2 |
Clave InChI |
SRXJYJQOZHEHQG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C=C4)C9=CC=C(C=C9)OC)[N-]3.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Tert-butoxycarbonyl)amino]thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B13011070.png)
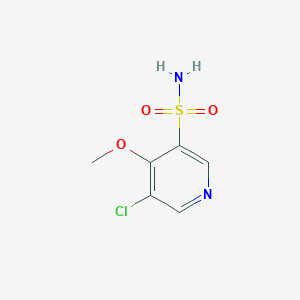
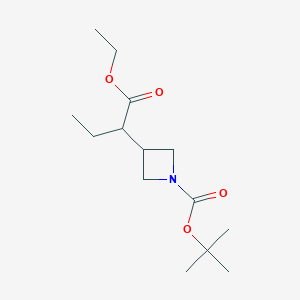
![1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine](/img/structure/B13011087.png)
![5,6-Dimethylbenzo[d]isothiazole](/img/structure/B13011090.png)

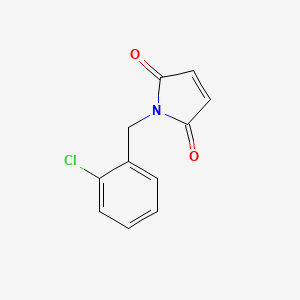
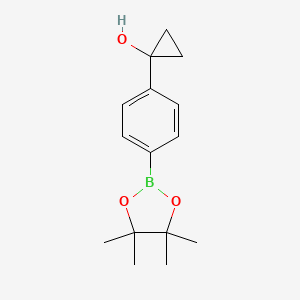
![3a-Fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13011123.png)
